molecular formula C26H38O3 B1153760 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide CAS No. 828935-47-3

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide

Cat. No.: B1153760
CAS No.: 828935-47-3
M. Wt: 398.6 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide can be synthesized through various chemical reactions involving triterpenoid precursors. The synthesis typically involves the oxidation of specific triterpenoid compounds under controlled conditions to introduce the oxo group at the 3-position and the formation of the lactone ring at the 23,21-position .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from natural sources such as Amoora dasyclada. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide involves its interaction with specific molecular targets and pathways. It has been shown to exert its effects by modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to inhibit certain enzymes and receptors contributes to its biological activities .

Comparison with Similar Compounds

3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide is unique among triterpenoids due to its specific structural features and biological activities. Similar compounds include other triterpenoids such as:

  • Ganolucidic acid A
  • Ganoderic acid B
  • Ganolucidic acid B

These compounds share some structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

(4S)-4-[(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O3/c1-23(2)20-7-6-19-18(24(20,3)11-10-21(23)27)9-13-25(4)17(8-12-26(19,25)5)16-14-22(28)29-15-16/h6,16-18,20H,7-15H2,1-5H3/t16-,17+,18+,20+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKLKUMHNBYPDA-APSMHXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(=O)OC5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5CC(=O)OC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
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3-Oxo-24,25,26,27-tetranortirucall-7-en-23,21-olide
Customer
Q & A

Q1: Is 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone unique to Dysoxylum lenticellatum?

A2: The research states that this is the first time 3-oxo-24,25,26,27-tetranortirucall-7-ene-23(21)-lactone has been isolated from Dysoxylum lenticellatum []. Further research is needed to determine if it exists in other species.

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